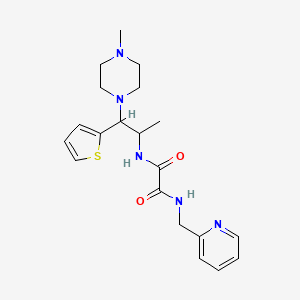![molecular formula C22H19N3O3 B11424686 N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11424686.png)
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, also known by its chemical structure C₁₈H₁₄N₂O₃, is a fascinating compound with diverse applications. Let’s explore its properties and functions.
Preparation Methods
Synthetic Routes::
Synthesis via Imidazo[1,2-a]pyridine Formation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring or the benzodioxole moiety are common.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Oxidation may yield N-oxides or other oxygenated derivatives.
- Substitution reactions lead to various substituted analogs.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties due to its unique structure.
Chemical Biology: Used as a probe to study specific biological pathways.
Mechanism of Action
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Highlight its distinct structure compared to related compounds.
Similar Compounds: Include imidazo[1,2-a]pyridines, benzodioxoles, and other heterocyclic systems.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O3/c1-14-3-10-20-24-21(15-4-7-17(26-2)8-5-15)22(25(20)12-14)23-16-6-9-18-19(11-16)28-13-27-18/h3-12,23H,13H2,1-2H3 |
InChI Key |
GGUUGMPDKNFREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[4-(3-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B11424616.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11424620.png)

![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11424634.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B11424640.png)
![N-(4-chlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11424644.png)
![2-(4-chlorophenoxy)-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B11424650.png)
![8-(2,4-dimethoxyphenyl)-3-methyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424654.png)
![5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B11424662.png)
![8-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424664.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424675.png)
![4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11424679.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11424680.png)
